molecular formula C19H20O7 B058116 ophiopogonanone E CAS No. 588706-66-5

ophiopogonanone E

Cat. No.: B058116
CAS No.: 588706-66-5
M. Wt: 360.4 g/mol
InChI Key: FMFZMWWKEGLLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ophiopogonanone E undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like aluminum chloride, reagents such as halogens or nitrating agents.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted homoisoflavonoid derivatives.

Comparison with Similar Compounds

Ophiopogonanone E is unique among homoisoflavonoids due to its specific structural features and bioactivities. Similar compounds include:

Properties

IUPAC Name

5,7-dihydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-8-methoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-9-15(21)14-17(23)11(8-26-18(14)19(25-3)16(9)22)6-10-4-5-12(24-2)7-13(10)20/h4-5,7,11,20-22H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFZMWWKEGLLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1O)OC)OCC(C2=O)CC3=C(C=C(C=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ophiopogonanone E in the context of traditional Chinese medicine?

A1: this compound is a homoisoflavonoid found in Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. [, , ] While specific research on this compound's individual effects is limited, studies suggest it may play a role in the therapeutic effects attributed to Ophiopogon japonicus, such as treating coughs and respiratory ailments. [] Further investigation is needed to fully understand its specific mechanisms of action and potential therapeutic benefits.

Q2: How does the chemical profile of Ophiopogon japonicus compare to Liriope radix?

A2: While Liriope radix is sometimes used as a substitute for Ophiopogon japonicus, they are considered distinct remedies. [] Research reveals significant differences in their chemical compositions. Ophiopogon japonicus contains higher levels of homoisoflavonoids like this compound, while Liriope radix has a greater abundance of steroidal saponins. [] These distinctions highlight the importance of accurate identification and quality control when using these herbs.

Q3: What analytical methods have been employed to identify and quantify this compound?

A4: Researchers have successfully isolated and characterized this compound from Ophiopogon japonicus using techniques like silica gel column chromatography and spectral analysis, including but not limited to NMR and mass spectrometry. [, ] For quantitative analysis, high-performance liquid chromatography coupled with electrospray ionization tandem triple quadrupole mass spectrometry (HPLC-ESI-QQQ-MS/MS) has proven effective in simultaneously measuring multiple components, including this compound, in plant samples. [] These sophisticated methods enable researchers to accurately identify and quantify this compound for further study.

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